N-Benzyl-N,3-dimethyl-N~2~-(sulfanylidenemethylidene)-D-valinamide
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Overview
Description
N-Benzyl-N,3-dimethyl-N~2~-(sulfanylidenemethylidene)-D-valinamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group, a dimethyl group, and a sulfanylidenemethylidene group attached to a D-valinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,3-dimethyl-N~2~-(sulfanylidenemethylidene)-D-valinamide typically involves multi-step organic reactions. A common approach might include:
Starting Materials: Benzylamine, 3-dimethylvaline, and a suitable sulfanylidenemethylidene precursor.
Reaction Steps:
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic routes to scale up the process. This includes:
Batch or Continuous Flow Reactors: To handle large volumes.
Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the desired compound in pure form.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N,3-dimethyl-N~2~-(sulfanylidenemethylidene)-D-valinamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which N-Benzyl-N,3-dimethyl-N~2~-(sulfanylidenemethylidene)-D-valinamide exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interaction with Receptors: Modulating signal transduction pathways.
Pathways Involved: Specific biochemical pathways that are influenced by the compound’s presence.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-N,3-dimethylvalinamide: Lacks the sulfanylidenemethylidene group.
N-Benzyl-N-methylvalinamide: Has fewer methyl groups.
N-Benzylvalinamide: Simplified structure without additional functional groups.
Uniqueness
N-Benzyl-N,3-dimethyl-N~2~-(sulfanylidenemethylidene)-D-valinamide is unique due to the presence of the sulfanylidenemethylidene group, which can impart distinct chemical and biological properties compared to its analogs.
For precise and detailed information, consulting specific scientific literature, databases, or conducting experimental studies would be necessary.
Properties
CAS No. |
919114-08-2 |
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Molecular Formula |
C15H20N2OS |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
(2R)-N-benzyl-2-isothiocyanato-N,3,3-trimethylbutanamide |
InChI |
InChI=1S/C15H20N2OS/c1-15(2,3)13(16-11-19)14(18)17(4)10-12-8-6-5-7-9-12/h5-9,13H,10H2,1-4H3/t13-/m0/s1 |
InChI Key |
XFUVCJVEFFISDD-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)[C@H](C(=O)N(C)CC1=CC=CC=C1)N=C=S |
Canonical SMILES |
CC(C)(C)C(C(=O)N(C)CC1=CC=CC=C1)N=C=S |
Origin of Product |
United States |
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